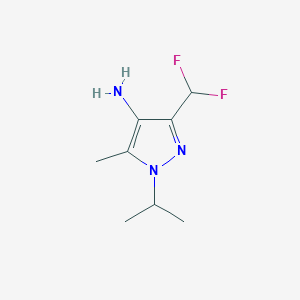
3-(difluoromethyl)-5-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(difluoromethyl)-5-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound contains a pyrazole ring, which is a five-membered ring with two adjacent nitrogen atoms, and is substituted with difluoromethyl, methyl, and propan-2-yl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(difluoromethyl)-5-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine typically involves the formation of the pyrazole ring followed by the introduction of the substituents. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions. The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(difluoromethyl)-5-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while reduction may produce difluoromethyl alcohols.
Applications De Recherche Scientifique
3-(difluoromethyl)-5-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(difluoromethyl)-5-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrimidinamine derivatives: These compounds share structural similarities and are used in similar applications, such as fungicides and pharmaceuticals.
Difluoromethylated compounds: Other compounds containing the difluoromethyl group, which imparts unique chemical properties.
Uniqueness
3-(difluoromethyl)-5-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine is unique due to its specific combination of substituents and the presence of the pyrazole ring
Propriétés
Formule moléculaire |
C8H13F2N3 |
|---|---|
Poids moléculaire |
189.21 g/mol |
Nom IUPAC |
3-(difluoromethyl)-5-methyl-1-propan-2-ylpyrazol-4-amine |
InChI |
InChI=1S/C8H13F2N3/c1-4(2)13-5(3)6(11)7(12-13)8(9)10/h4,8H,11H2,1-3H3 |
Clé InChI |
XLDPOCYOAZRJMU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NN1C(C)C)C(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2,3-difluorophenyl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine](/img/structure/B11739019.png)

![1-(difluoromethyl)-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B11739034.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11739037.png)
![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine](/img/structure/B11739040.png)
![3-(Dimethylamino)-1-[2-fluoro-4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B11739042.png)
![3-cyclopropyl-N-[(furan-2-yl)methyl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B11739046.png)
![4-{[(1,3-dimethyl-1H-pyrazol-5-yl)amino]methyl}-2-methoxyphenol](/img/structure/B11739065.png)
![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11739070.png)
![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(oxolan-2-yl)methyl]amine](/img/structure/B11739072.png)
![{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(propyl)amine](/img/structure/B11739073.png)
![[(3,5-difluorophenyl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11739078.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11739080.png)
![N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1-methyl-1H-pyrazol-4-amine](/img/structure/B11739107.png)
